![molecular formula C17H16IN5O3S B7432752 N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7432752.png)
N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide
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Overview
Description
N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound is commonly referred to as ITSA-1 and is a potent inhibitor of the TAK1 (TGF-β-activated kinase 1) signaling pathway.
Mechanism of Action
ITSA-1 acts as a potent inhibitor of the TAK1 signaling pathway by binding to the ATP-binding site of TAK1. This binding prevents the activation of downstream signaling pathways, leading to the inhibition of various cellular processes. ITSA-1 has been shown to inhibit the activation of NF-κB, JNK, and p38 MAPK signaling pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
ITSA-1 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation and invasion of cancer cells by inhibiting the TAK1 signaling pathway. ITSA-1 has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. In addition, ITSA-1 has been shown to have anti-inflammatory effects in various disease models.
Advantages and Limitations for Lab Experiments
One of the major advantages of ITSA-1 is its potency and specificity for the TAK1 signaling pathway. This specificity allows for the selective inhibition of TAK1 without affecting other cellular processes. However, one of the limitations of ITSA-1 is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, ITSA-1 can be toxic at high concentrations, which can limit its use in certain cell types.
Future Directions
There are several future directions for research on ITSA-1. One area of research is the development of more potent and selective inhibitors of the TAK1 signaling pathway. Another area of research is the investigation of the role of TAK1 in various disease models and the potential therapeutic applications of ITSA-1 in these diseases. Furthermore, the development of more water-soluble forms of ITSA-1 could make it more accessible for use in various experiments.
Synthesis Methods
The synthesis of ITSA-1 involves the reaction of 3-iodoaniline and 4-aminobenzenesulfonamide in the presence of triethylamine and 1,2,4-triazole-3-carboxamide. The reaction is carried out in dichloromethane at room temperature for 24 hours. The resulting product is then purified through column chromatography to obtain ITSA-1 in high yield and purity.
Scientific Research Applications
ITSA-1 has been extensively studied for its potential applications in scientific research. The compound has been shown to inhibit the TAK1 signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and inflammation. ITSA-1 has been used to study the role of TAK1 in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
properties
IUPAC Name |
N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN5O3S/c1-12(23-11-19-10-20-23)17(24)21-14-5-7-15(8-6-14)22-27(25,26)16-4-2-3-13(18)9-16/h2-12,22H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMXIWLWXGOTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)I)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(3-iodophenyl)sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide |
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